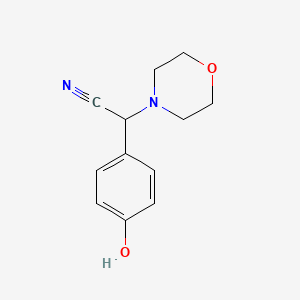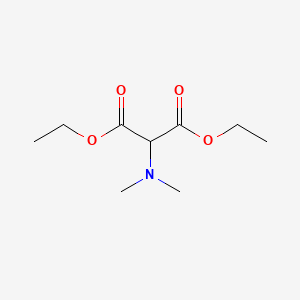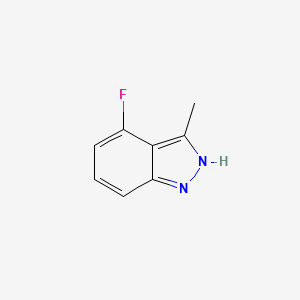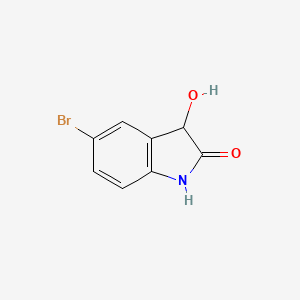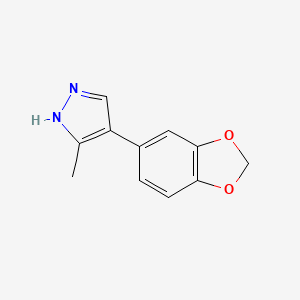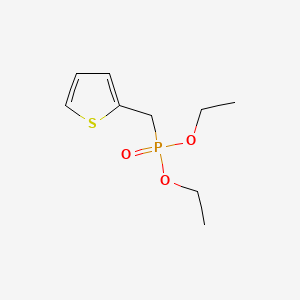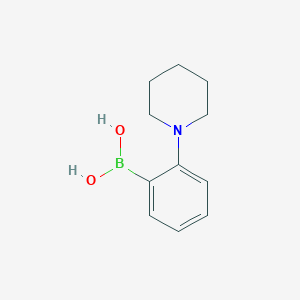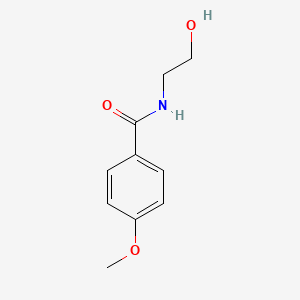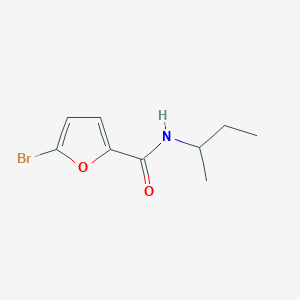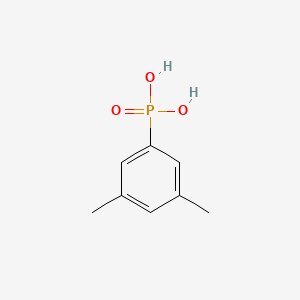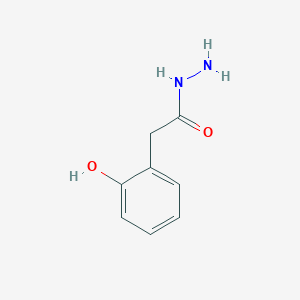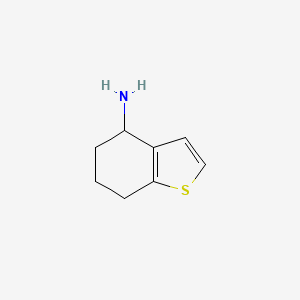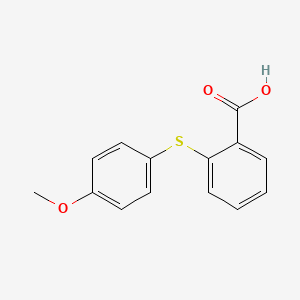
2-(4-Methoxyphenyl)sulfanylbenzoic acid
Übersicht
Beschreibung
2-(4-Methoxyphenyl)sulfanylbenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It has the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a benzoic acid moiety through a sulfanyl group (-S-).
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxyphenyl)sulfanylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylthiol with 2-bromobenzoic acid under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the benzoic acid derivative . The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Analyse Chemischer Reaktionen
2-(4-Methoxyphenyl)sulfanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)sulfanylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)sulfanylbenzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: Lacks the sulfanyl group, which affects its reactivity and biological activity.
2-(4-Methylphenyl)sulfanylbenzoic acid: Contains a methyl group instead of a methoxy group, leading to differences in chemical properties and applications.
2-(4-Hydroxyphenyl)sulfanylbenzoic acid: Has a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as the presence of both methoxy and sulfanyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGBLVFSQQYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385000 | |
| Record name | 2-(4-methoxyphenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19862-91-0 | |
| Record name | 2-(4-methoxyphenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
